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Copper--pyridine (1/1)

Cat. No.: B14246666
CAS No.: 514789-96-9
M. Wt: 142.65 g/mol
InChI Key: IRJGZWIEFFOYJN-UHFFFAOYSA-N
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Description

Contextualizing the Significance of Metal-Ligand Coordination Systems

Metal-ligand coordination systems are the bedrock of coordination chemistry, a field that explores the formation and properties of complexes between metal ions and surrounding molecules or ions known as ligands. solubilityofthings.comwisdomlib.org These interactions are pivotal across a vast spectrum of scientific disciplines. In biology, for instance, metal-ligand coordination is essential for the function of metalloproteins and enzymes, such as hemoglobin, which relies on iron-ligand binding to transport oxygen. solubilityofthings.comsolubilityofthings.comnumberanalytics.com Industrially, these systems are the workhorses of catalysis, driving countless chemical transformations with high efficiency and selectivity. solubilityofthings.comsolubilityofthings.com The stability and reactivity of the resulting coordination compounds are directly governed by the nature of the metal-ligand bond, making the study of these interactions crucial for designing new materials and catalysts. solubilityofthings.comwisdomlib.org The reversible nature of metal-ligand binding is also a key feature, enabling processes like the binding and release of molecules and the propagation of biochemical signals. nih.gov

Historical Development and Evolution of Copper-Nitrogen Coordination Chemistry

The history of coordination chemistry is rich, with some of the earliest known synthetic pigments being copper-based coordination compounds like Egyptian blue. mdpi.comlibretexts.org The formal study of these compounds began to take shape in the 18th and 19th centuries, with the accidental synthesis of Prussian blue in 1704 marking a significant milestone. mdpi.com Early work on metal-ammine complexes, particularly those of cobalt(III), by chemists like Genth, Claudet, and Fremy in the mid-19th century, laid the groundwork for understanding metal-nitrogen bonds. mdpi.com The coordination chemistry of copper with nitrogen-containing ligands has since become a vast and important area of research. researchgate.netmdpi.com The ability of copper to exist in multiple oxidation states, primarily Cu(I) and Cu(II), adds to the diversity of its coordination chemistry. mdpi.com The interaction of copper with nitrogen-donor ligands is fundamental to the function of various metalloenzymes and has driven the development of numerous synthetic catalysts. mdpi.com

Fundamental Role of Pyridine (B92270) as a Ligand in Transition Metal Chemistry

Pyridine, a six-membered heterocyclic aromatic compound containing a nitrogen atom, is a cornerstone ligand in transition metal chemistry. wikipedia.orgalfachemic.comcore.ac.uk Its Lewis basic character, owing to the lone pair of electrons on the nitrogen atom, allows it to readily coordinate with a wide range of metal ions. alfachemic.comcore.ac.uk Pyridine is typically a monodentate ligand, meaning it binds to the metal through a single donor atom. alfachemic.com It is also classified as a weak pi-acceptor ligand. wikipedia.org The versatility of pyridine and its derivatives as ligands has led to their use in a vast number of metal complexes, finding applications in catalysis for reactions such as hydrogenation, hydroformylation, and polymerization. alfachemic.comresearchgate.net The electronic and steric properties of the pyridine ring can be readily tuned by introducing substituents, which in turn influences the properties and reactivity of the resulting metal complexes. wikipedia.orgresearchgate.net

Research Objectives and Scope of Investigations into Copper--Pyridine (1/1) Systems

Research into copper--pyridine (1/1) complexes is driven by the desire to understand the fundamental aspects of copper-nitrogen bonding and to leverage this understanding for practical applications. Key research objectives include the synthesis of novel copper--pyridine (1/1) complexes with tailored structures and properties. A significant area of investigation involves the detailed characterization of these complexes using techniques such as X-ray crystallography and various spectroscopic methods to elucidate their molecular and electronic structures.

One of the primary focuses of current research is the exploration of the catalytic potential of copper--pyridine (1/1) systems. For example, these complexes have shown promise in catalyzing the dearomatization of pyridine, a reaction that converts aromatic pyridines into valuable non-aromatic nitrogen-containing rings. researchgate.net Understanding the reaction mechanisms, often with the aid of computational methods like Density Functional Theory (DFT), is a crucial aspect of this research. vulcanchem.com Furthermore, the redox properties of copper--pyridine complexes are of significant interest for their potential applications in electrochemical sensors and redox catalysis. vulcanchem.com The study of their thermal stability and decomposition pathways is also important for practical applications. vulcanchem.com

Detailed research findings have provided valuable insights into the structure and reactivity of these complexes. For instance, single-photon zero kinetic energy (ZEKE) photoelectron spectroscopy has been used to probe the vibrational structure of the copper-pyridine (1/1) complex and its corresponding ion. researchgate.netresearchgate.net These studies have determined key parameters such as the adiabatic ionization potential and the Cu-N stretching frequencies in both the neutral and ionized states, providing a deeper understanding of the bonding interactions. researchgate.netresearchgate.net

Interactive Data Table: Properties of Copper--Pyridine (1/1) Complex

PropertyValueSource
Molecular Formula C5H5CuN vulcanchem.com
Molecular Weight 142.65 g/mol vulcanchem.com
Adiabatic Ionization Potential 5.418 eV researchgate.netresearchgate.net
Cu-N Stretching Frequency (Neutral) 195 cm⁻¹ researchgate.netresearchgate.net
Cu-N Stretching Frequency (Ionized) 275 cm⁻¹ researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5CuN B14246666 Copper--pyridine (1/1) CAS No. 514789-96-9

Properties

CAS No.

514789-96-9

Molecular Formula

C5H5CuN

Molecular Weight

142.65 g/mol

IUPAC Name

copper;pyridine

InChI

InChI=1S/C5H5N.Cu/c1-2-4-6-5-3-1;/h1-5H;

InChI Key

IRJGZWIEFFOYJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC=C1.[Cu]

Origin of Product

United States

Advanced Theoretical and Computational Investigations of Copper Pyridine 1/1

Quantum Chemical Methodologies for Electronic Structure Elucidation

The electronic structure of the Copper--pyridine (1/1) complex has been investigated using a variety of quantum chemical methodologies, each offering a different balance of computational cost and accuracy. These methods are crucial for understanding the fundamental interactions between the copper ion and the pyridine (B92270) ligand.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, serve as a foundational approach to studying molecular systems. The Hartree-Fock (HF) method approximates the many-electron wavefunction as a single Slater determinant, providing a qualitative understanding of the electronic structure. wayne.edu However, HF theory neglects electron correlation, which can be significant in transition metal complexes.

To account for electron correlation, post-Hartree-Fock methods are employed. Second-order Møller-Plesset perturbation theory (MP2) is a common and cost-effective method that introduces correlation effects. wayne.edunsf.gov These calculations have been used to study the stability of copper(I)-pyridine complexes in the gas phase. acs.org By comparing calculated energies, these methods can determine properties such as bond energies and the relative stability of different electronic states, providing a more accurate description than HF alone. acs.orgcdnsciencepub.com While computationally demanding, ab initio and MP2 methods offer a rigorous framework for elucidating the electronic characteristics of the Copper--pyridine (1/1) interaction. nsf.gov

Density Functional Theory (DFT) has become the predominant computational tool for investigating transition metal complexes due to its favorable balance of accuracy and computational efficiency. DFT calculations are extensively used to model the interaction between pyridine and copper, both in isolated molecules and on copper surfaces. researchgate.netacs.org A variety of exchange-correlation functionals are used, including the Generalized Gradient Approximation (GGA) with functionals like PBE and RPBE, as well as hybrid functionals such as B3LYP. aps.orgresearchgate.net To accurately model the system, especially the interaction of pyridine with a copper surface, it is often necessary to include van der Waals (vdW) corrections in the DFT calculations. researchgate.net

DFT is widely applied to determine a range of molecular properties, including:

Optimized geometries and bond lengths. researchgate.net

Binding energies of pyridine on copper surfaces. researchgate.net

Vibrational frequencies for comparison with experimental infrared (IR) spectra.

Electronic properties such as charge transfer and molecular orbital energies. aps.org

Analysis of Electronic Structure, Bonding, and Charge Distribution

Computational analysis provides a detailed picture of how electrons are arranged in the Copper--pyridine (1/1) complex and the nature of the chemical bond between the metal and the ligand.

The bonding in the Copper--pyridine (1/1) complex can be described by the interaction of the frontier molecular orbitals of the copper ion and the pyridine molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the complex's reactivity and electronic properties. researchgate.net Theoretical calculations show that the interaction involves the hybridization of the out-of-plane pz orbitals of the pyridine ring with the d-orbitals of the copper atom. researchgate.net The primary bonding interaction is a σ-donation from the nitrogen lone pair of pyridine into an empty orbital on the copper center. aps.org For copper(I), a d¹⁰ system, π-back-bonding from the filled metal d-orbitals into the π* orbitals of the pyridine ring can also occur, though it is generally weak. rsc.org

The distribution of electron density reveals the charge transfer and polarity of the Cu-N bond. Bader charge analysis is a common method used to partition the total electron density among the atoms in the complex. researchgate.netaps.org Studies consistently show a net transfer of electron density from the copper atom to the pyridine molecule, specifically to the nitrogen atom, upon coordination. researchgate.net This charge transfer confirms the role of pyridine as a Lewis base (electron donor) and the copper ion as a Lewis acid (electron acceptor). The Atoms in Molecules (AIM) theory can also be used to analyze the topology of the electron density, identifying bond critical points (BCPs) that characterize the nature of the chemical interactions. rsc.org

For open-shell systems, such as those involving copper(II), spin density analysis is crucial for understanding magnetic properties. DFT calculations can map the distribution of the unpaired electron's spin throughout the complex. nih.gov These calculations show that the majority of the spin density is localized on the copper atom, but a significant portion can be delocalized onto the pyridine ligand, which has implications for magnetic coupling in polynuclear complexes. nih.govunimi.it

Geometrical Optimization and Conformational Stability

Computational methods are used to perform geometrical optimization, a process that finds the lowest energy arrangement of atoms, corresponding to the most stable structure of the complex. researchgate.net For the isolated Copper--pyridine (1/1) complex in the gas phase, calculations have determined a C₂ᵥ symmetry for both its neutral and ionized forms. cdnsciencepub.com

When considering the interaction of pyridine with a copper surface, calculations show that the most stable configuration is typically a vertical orientation where the pyridine molecule binds "end-on" to a single copper atom (a top site) via its nitrogen atom. researchgate.net The stability of this conformation is quantified by the calculated binding energy, which has been reported to be -0.48 eV on a Cu(111) surface and -0.82 eV on a more reactive step-edge Cu(211) surface. researchgate.net The optimized geometry provides key structural parameters, which are in good agreement with experimental estimates where available. aps.org

Calculated Geometrical Parameters for Copper-Pyridine Systems
ParameterSystemMethodValueSource
SymmetryCu-(Pyridine)₁ (gas phase)Ab InitioC₂ᵥ cdnsciencepub.com
Binding SitePyridine on Cu surfaceDFTTop site researchgate.net
Binding EnergyPyridine on Cu(111)DFT-0.48 eV researchgate.net
Binding EnergyPyridine on Cu(211)DFT-0.82 eV researchgate.net
Cu-N Bond LengthCu-T4PT ClusterDFT (RPBE)1.945 Å aps.org

Prediction and Interpretation of Spectroscopic Observables

Advanced theoretical and computational methods are indispensable for predicting and interpreting the spectroscopic properties of novel chemical entities such as the Copper--Pyridine (1/1) complex. These computational investigations provide deep insights into the molecule's behavior and characteristics at a quantum level, allowing for the elucidation of properties that can be experimentally verified.

Vibrational Frequency Calculations (e.g., Cu-N Stretching Modes)

Theoretical calculations of vibrational frequencies are crucial for understanding the bonding and dynamics within a molecule. In the case of the Copper--Pyridine (1/1) complex, computational methods, particularly Density Functional Theory (DFT), have been employed to predict its vibrational spectra, including infrared (IR) and Raman activities. ijert.org These calculations help in assigning experimentally observed spectral bands to specific molecular motions.

A key vibrational mode of interest in this complex is the stretching frequency between the copper atom and the nitrogen atom of the pyridine ring (Cu-N). This mode is a direct probe of the strength and nature of the coordination bond. Theoretical and spectroscopic studies have successfully determined the frequencies for this critical vibration in both the neutral complex and its corresponding cation. For the neutral Copper--Pyridine (1/1) complex, the Cu-N stretching frequency has been identified at 195 cm⁻¹. researchgate.netresearchgate.net Upon ionization, the bond strengthens, which is reflected in an increase of the stretching frequency to 275 cm⁻¹ for the ionized species. researchgate.netresearchgate.net This shift indicates a significant change in the electronic structure and bonding upon removal of an electron. Comparative studies on related copper(II) complexes with pyridine derivatives have also identified Cu-N stretching vibrations, further corroborating the assignment of these modes. rsc.org

Table 1: Calculated Cu-N Vibrational Frequencies for Copper--Pyridine (1/1)

SpeciesCu-N Stretching Frequency (cm⁻¹)
Neutral Complex195 researchgate.netresearchgate.net
Ionized Complex275 researchgate.netresearchgate.net

Adiabatic Ionization Potential Determination

The adiabatic ionization potential (AIP) is a fundamental electronic property representing the minimum energy required to remove an electron from a molecule in its ground vibrational state to form the corresponding cation, also in its ground vibrational state. The determination of this value is critical for understanding the complex's electronic structure and reactivity.

For the Copper--Pyridine (1/1) complex, the adiabatic ionization potential has been precisely determined through single-photon zero kinetic energy (ZEKE) photoelectron spectroscopy. researchgate.netresearchgate.net This high-resolution technique has established the AIP of the complex to be 5.418 eV. researchgate.netresearchgate.net This experimental value provides a critical benchmark for theoretical calculations, helping to validate the accuracy of the computational methods used to describe the electronic structure of this metal-ligand system.

Table 2: Adiabatic Ionization Potential of Copper--Pyridine (1/1)

PropertyValue
Adiabatic Ionization Potential (eV)5.418 researchgate.netresearchgate.net

Sophisticated Spectroscopic Characterization of Copper Pyridine 1/1 Complexes

Zero Kinetic Energy (ZEKE) Photoelectron Spectroscopy

ZEKE spectroscopy is a powerful high-resolution technique used to probe the vibrational structure of cations. By photoexciting neutral molecules to high-lying Rydberg states and subsequently ionizing them with a delayed pulsed electric field, it allows for the measurement of electron binding energies with exceptional precision, often to within a few cm⁻¹. aip.org

Single-photon ZEKE photoelectron spectroscopy has been successfully employed to investigate the vibrational structure of the Copper--pyridine (1/1) cation. researchgate.netresearchgate.net The resulting spectra reveal distinct vibrational modes for both the neutral complex and its corresponding ion. cdnsciencepub.com By comparing the experimental ZEKE spectra with theoretical calculations, including ab initio and multidimensional Franck-Condon factor calculations, the ground electronic states and molecular structures have been determined. cdnsciencepub.comgrafiati.com For the mono-ligand complex, a C2v symmetry is confirmed for both the neutral and ionized forms, where the copper atom binds to the nitrogen atom of the pyridine (B92270) ring. cdnsciencepub.comresearchgate.net The high-resolution nature of ZEKE allows for the identification of not only the strong metal-ligand vibrations but also various pyridine-based vibrational modes. cdnsciencepub.comgrafiati.com

A key parameter obtained from ZEKE spectroscopy is the adiabatic ionization potential (AIP), which represents the energy required to remove an electron from the neutral molecule in its ground vibrational state to form the ion, also in its ground vibrational state. For the Copper--pyridine (1/1) complex, the AIP has been precisely measured to be 43684 cm⁻¹, which is equivalent to 5.418 eV. researchgate.netresearchgate.net This value is significantly lower than the ionization potential of a bare copper atom, a shift attributed to the stronger bonding in the cation due to additional charge-dipole interactions. cdnsciencepub.comresearchgate.net

ZEKE spectra provide direct measurements of the vibrational frequencies in both the neutral and ionic states. A prominent feature in the spectrum of the Cu--pyridine (1/1) complex is the progression corresponding to the Cu-N stretching mode. This vibration has been determined to have a frequency of 195 cm⁻¹ in the neutral ground state and 275 cm⁻¹ in the ground state of the cation. researchgate.netresearchgate.net The substantial increase in the stretching frequency upon ionization indicates a significant strengthening of the Cu-N bond in the ionic state. researchgate.net

Table 1: Spectroscopic Data for Copper--Pyridine (1/1)

ParameterValue (Neutral State)Value (Ionic State)Source
Adiabatic Ionization Potential-5.418 eV (43684 cm⁻¹) researchgate.net, researchgate.net
Cu-N Stretching Frequency195 cm⁻¹275 cm⁻¹ researchgate.net, researchgate.net
SymmetryC2vC2v cdnsciencepub.com

Pulsed-Field Ionization (PFI) Photoelectron Spectroscopy

Pulsed-Field Ionization (PFI) is the core technique underlying ZEKE spectroscopy (often referred to as PFI-ZEKE). cdnsciencepub.comcdnsciencepub.com It is instrumental in obtaining the high-resolution electron spectra of complexes like Copper--pyridine (1/1). cdnsciencepub.comgrafiati.com These complexes are typically prepared in a pulsed laser ablation cluster source, cooled in a supersonic molecular beam, and identified using laser photoionization time-of-flight mass spectrometry. aip.orgcdnsciencepub.comcdnsciencepub.com The PFI method then allows for the precise determination of adiabatic ionization energies and the resolution of low-frequency vibrational modes, such as the metal-ligand stretching and bending vibrations, which are crucial for defining the structure and bonding of the complex. cdnsciencepub.comnih.gov

Resonantly Enhanced Multiphoton Ionization (REMPI) Spectroscopy

Resonantly Enhanced Multiphoton Ionization (REMPI) spectroscopy is another key technique used in the study of jet-cooled molecules and complexes. acs.org In a REMPI experiment, one or more photons are used to excite a molecule to an intermediate electronic state, and a subsequent photon ionizes it. This resonance enhancement provides exceptional sensitivity and selectivity. While detailed REMPI spectra for the Copper--pyridine (1/1) complex are not extensively documented in the provided sources, the technique is a fundamental part of the experimental setup for identifying the complexes via time-of-flight mass spectrometry before conducting PFI-ZEKE experiments. aip.orgcdnsciencepub.comgrafiati.com The S₁-S₀ spectral origins of similar aromatic complexes have been determined using REMPI, showing how clustering affects the electronic states. acs.org

Investigating Electronic Transitions through Photoelectron Spectroscopy

Photoelectron spectroscopy, particularly PFI-ZEKE, directly probes the electronic transition from the ground state of the neutral Copper--pyridine (1/1) complex to the ground state of its cation. researchgate.netcdnsciencepub.com The spectrum's origin peak provides the precise energy for this transition (the adiabatic ionization potential). researchgate.net The vibrational progressions observed in the spectrum reveal how the geometry and bonding change upon removal of an electron. The significant increase in the Cu-N stretching frequency from 195 cm⁻¹ in the neutral state to 275 cm⁻¹ in the ion is a clear indicator of a stronger, shorter metal-ligand bond in the cation. researchgate.netresearchgate.net This strengthening is a result of the enhanced electrostatic interaction between the Cu⁺ ion and the pyridine ligand. cdnsciencepub.comresearchgate.net The comparison of the complex's ionization potential with that of the free copper atom further quantifies the stabilization of the ionic state due to the ligand's presence. cdnsciencepub.com

Vibronic Transition Analysis

Vibronic transitions, which involve simultaneous changes in both electronic and vibrational energy levels, offer a detailed probe into the molecular structure and bonding of copper--pyridine complexes. The analysis of these transitions is often carried out using techniques such as infrared (IR) and Raman spectroscopy.

In the far-infrared (far-IR) region, the vibrational spectra of copper--pyridine complexes reveal key information about the metal-ligand bond. For instance, in a copper(II) chloride complex with a pyridine derivative, the Cu-N stretching vibration, a key indicator of the copper-pyridine bond strength, is observed in the far-IR spectrum. Specifically, a medium intensity band at 279 cm⁻¹ and another at 245 cm⁻¹ (which is overlapped in the Raman spectrum) are assigned to the ν(Cu–N) stretching vibrations. rsc.org The ν(Cu–Cl) stretching vibrations are also identified, with a strong and broad peak at 316 cm⁻¹ in the FT-IR spectrum corresponding to the antisymmetric stretch and a medium band at 262 cm⁻¹ in the Raman spectrum assigned to the symmetric stretch. rsc.org

A normal coordinate analysis of zinc-pyridine complexes, which serves as a useful comparison for copper complexes, has been used to calculate the force constants associated with the coordination bond. cdnsciencepub.com This type of analysis on a 1:1 complex model has shown good agreement with observed skeletal modes, indicating weak coupling between these modes. cdnsciencepub.com

The following table summarizes the key vibrational frequencies observed for a copper(II)-pyridine derivative complex.

Vibrational ModeWavenumber (cm⁻¹)SpectrumIntensity
ν(Cu–N) (antisymmetric)279FT-IRMedium
ν(Cu–N) (symmetric)245FT-IRMedium
ν(Cu–Cl) (antisymmetric)316FT-IRStrong
ν(Cu–Cl) (symmetric)262RamanMedium

Table 1: Key vibrational frequencies for a copper(II)-pyridine derivative complex. rsc.org

Spin-Orbit Level Characterization

Spin-orbit coupling, the interaction between an electron's spin and its orbital motion, plays a significant role in the electronic properties of copper complexes, particularly those with a d⁹ copper(II) center. This interaction can influence magnetic properties and the rates of intersystem crossing between electronic states of different spin multiplicities.

The magnetic moments of copper(II) complexes can provide insights into the extent of spin-orbit coupling. For some copper(II) complexes with pyridine-containing ligands, the magnetic moments are reported to be below the spin-only value of 1.73 µB. mdpi.com This deviation can be influenced by factors including spin-orbit coupling. mdpi.com In contrast, higher magnetic moment values have been observed in complexes containing heavier atoms like bromine or chlorine, which can increase spin-orbit coupling effects. mdpi.com

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for probing the local environment of the copper(II) ion and quantifying the effects of spin-orbit coupling. For a copper(II) complex with a pyridine derivative, ESR spectra exhibiting three distinct 'g' values indicate a rhombic distortion. niscpr.res.in The observed order of g-values (g₃ > g₂ > g₁) suggests an elongated rhombic octahedral geometry. niscpr.res.in The spin-orbit coupling constant (λ) can be calculated from the ESR parameters and the d-d transition energies. A lower value of λ compared to the free copper ion value (approximately -830 cm⁻¹) suggests considerable overlap and covalency in the metal-ligand bond. niscpr.res.in

Computational studies on copper(I) complexes, which have a d¹⁰ configuration and are thus different from the open-shell Cu(II) systems, have also provided valuable information on spin-orbit coupling. For example, calculated spin-orbit coupling values between the lowest triplet (T₁) and first excited singlet (S₁) states in some Cu(I) complexes have been reported, which are crucial for understanding their photoluminescent properties, such as thermally activated delayed fluorescence (TADF). researchgate.net

The following table presents representative g-values and the inferred geometry from ESR studies of a copper(II)-pyridine derivative complex.

ParameterValue/ObservationInterpretation
g-valuesg₃ > g₂ > g₁Rhombic distortion
GeometryElongated Rhombic OctahedralInferred from g-value ordering
λLower than the free ion value (-830 cm⁻¹)Covalent character in Cu-L bond

Table 2: ESR parameters and interpretation for a copper(II)-pyridine derivative complex. niscpr.res.in

Controlled Synthesis and Mechanistic Understanding of Copper Pyridine 1/1 Formation

Gas-Phase Preparation Techniques for Isolated Complexes

The preparation of isolated metal-molecular complexes like copper-pyridine (1/1) in the gas phase relies on methods that can generate and cool the species in a collision-free environment, making them suitable for spectroscopic investigation. umn.edu

Supersonic jet expansion is a widely utilized technique to produce cold molecules and molecular clusters. umn.edu This method involves expanding a gas from a high-pressure region into a vacuum through a small nozzle. umn.edu The rapid, adiabatic expansion results in significant cooling of the gas, reaching temperatures as low as ~2 K. umn.edu At these ultracold temperatures, molecules and atoms begin to condense, forming weakly bound complexes. umn.edu

The process is halted as the expanding gas becomes too rarefied for further collisions, leaving behind isolated, cold molecules and clusters in a collision-free environment ideal for spectroscopic studies. umn.edu This technique simplifies spectra by populating only the lowest quantum states. umn.edu To generate complexes of reactive species, one gas can be seeded in a carrier like argon and expanded, while a second gas is injected into the expansion through a fine needle. umn.edu The molecules have only a few tens of microseconds to interact and form complexes before the collisionless regime is established. umn.edu This method has been successfully used to prepare and study various molecular complexes. acs.orgresearchgate.net

Laser ablation, also known as laser vaporization, is a primary method for producing gas-phase metal atoms and their complexes. nih.govdntb.gov.ua This technique uses a high-power pulsed laser focused onto a solid target, such as a copper rod, to vaporize the material. aip.orgnih.gov The resulting plasma, containing metal atoms, is then entrained in a flow of an inert carrier gas, often seeded with a precursor molecule like pyridine (B92270). aip.org

This method is highly versatile and can be used to produce a wide range of metal-molecular complexes. nih.govdntb.gov.ua The properties of the generated nanoparticles and complexes, such as their size and composition, can be influenced by the solvent or liquid environment when using Pulsed Laser Ablation in Liquids (PLAL). researchgate.netresearchgate.net For instance, laser ablation of copper in different liquids can lead to the formation of copper nanoparticles with or without a surface oxide layer. researchgate.netscispace.com In the context of forming copper-pyridine complexes, pyridine vapor would be introduced into the carrier gas that mixes with the laser-ablated copper plasma. aip.org

Pulsed molecular beams are integral to the study of gas-phase complexes. aip.org Because laser vaporization requires high-peak-power lasers, experiments are inherently pulsed. aip.org The resulting pulse of gas containing the newly formed complexes is then directed into a vacuum chamber for analysis. aip.orgustc.edu.cn These beams are often coupled with techniques like time-of-flight mass spectrometry for detection. aip.org The use of pulsed valves allows for the generation of short gas pulses, which is crucial for high-resolution experiments. ustc.edu.cn A molecular beam chopper can be used to further shorten the pulse duration, enabling precise measurements of the velocity and temporal profile of the molecular beam. ustc.edu.cn

A typical laser vaporization cluster source has been a cornerstone for producing gas-phase atomic clusters and metal-molecular complexes for over three decades. nih.govdntb.gov.ua Its design, though simple in principle, has many nuances that affect the final products. nih.govaip.org

The general schematic involves mounting the source in a vacuum chamber, which is connected via a skimmer to a second chamber where measurements are made. aip.org A pulsed molecular beam valve releases a carrier gas (e.g., helium) down a channel and over the surface of a sample rod (e.g., copper). aip.org A vaporization laser is focused onto the rod at a specific point in the gas flow. aip.org The resulting plasma of metal atoms cools through collisions with the carrier gas, leading to condensation and the formation of clusters or complexes with seeded molecules like pyridine. aip.org The mixture then expands into the vacuum, forming a supersonic jet. aip.org The choice of laser wavelength can influence the vaporization process; for many metals, 532 nm (green) and 355 nm wavelengths from a Nd:YAG laser work well. aip.org

Elucidation of Complexation Dynamics and Energetics

Understanding the stability of the copper-pyridine (1/1) complex requires the measurement of its binding energy.

The intermolecular binding energy of the copper-pyridine complex is a key measure of its stability. This value can be determined experimentally using techniques like threshold collision-induced dissociation (TCID) in a guided ion beam mass spectrometer. acs.org In such experiments, mass-selected M+(pyridine) ions are collided with an inert gas like xenon, and the energy required to induce the dissociation of the complex is measured. acs.org This allows for the determination of the bond dissociation energy (BDE). acs.org

Theoretical calculations, such as density functional theory (DFT), are also employed to calculate binding energies and provide insights into the bonding nature. acs.org For the Cu+(pyridine) complex, the interaction is primarily between the copper ion and the nitrogen atom of the pyridine ring. cdnsciencepub.com The strength of this bond is significantly influenced by charge-dipole interactions in the ion. cdnsciencepub.com

A study using a chemical double-mutant cycle to probe the interaction in a larger molecular assembly estimated the free energy of the Cu⋯N interaction to be -6.2 ± 0.4 kJ mol⁻¹. rsc.org It is important to note that this value was obtained in a system where the entropy cost of bringing the two molecules together was already accounted for by other interactions within the assembly. rsc.org Another study using guided ion beam mass spectrometry measured the bond dissociation energy for Cu+(pyridine). acs.org

Below is a table summarizing the experimentally determined bond dissociation energies for the Cu+(Pyridine) complex.

Metal IonTechniqueBond Dissociation Energy at 0 K (kJ/mol)
Cu+Threshold Collision-Induced Dissociation215.5 ± 8.6
Table 1: Experimentally measured bond dissociation energy for the gas-phase Cu+(Pyridine) complex. Data sourced from reference acs.org.

Formation Pathway Investigations

The formation of the Copper--pyridine (1/1) complex, formally denoted as [Cu(py)]²⁺ in the case of copper(II), is a fundamental process in coordination chemistry. Investigations into its formation pathway primarily concern the reaction in aqueous solution, where the copper ion exists as a hydrated species, [Cu(H₂O)₆]²⁺. The formation of the 1:1 complex is the initial step in a series of stepwise complexation reactions that can lead to higher-order complexes such as [Cu(py)₂]²⁺, [Cu(py)₃]²⁺, and [Cu(py)₄]²⁺.

The primary mechanism for the formation of the Copper--pyridine (1/1) complex is a ligand substitution reaction. In this process, a pyridine molecule displaces a water molecule from the coordination sphere of the hydrated copper ion. The general equation for this equilibrium is:

[Cu(H₂O)₆]²⁺ + py ⇌ [Cu(py)(H₂O)₅]²⁺ + H₂O

Kinetic studies on the formation of copper(II) complexes with various nitrogen-containing ligands, including those with pyridine moieties, reveal that these reactions are typically very rapid, often approaching diffusion-controlled rates researchgate.net. The rate-determining step for the formation of complexes with more complex, polydentate pyridine-containing ligands is often considered to be the formation of the first bond between the copper ion and a pyridine nitrogen atom acs.org. This suggests that the initial coordination of a single pyridine molecule is a crucial and fast event.

Outer-Sphere Complex Formation: The hydrated copper ion and the pyridine molecule diffuse together in solution to form an outer-sphere complex, where they are in close proximity but not yet directly bonded.

Ligand Substitution: A water molecule dissociates from the inner coordination sphere of the copper ion, and the nitrogen atom of the pyridine molecule concurrently forms a coordinate bond with the copper center. This is the key bond-forming step.

The stability of the resulting 1:1 complex is described by its formation constant (K₁). While data for the unsubstituted pyridine complex can be elusive, studies on substituted pyridines provide valuable insight into the thermodynamics of this interaction. The stability of the complex is influenced by factors such as the basicity of the pyridine derivative.

Research Findings on Related Systems

Detailed mechanistic and kinetic studies are more abundant for complexes of copper with substituted pyridines or more complex chelating ligands containing pyridine rings. These studies provide a model for understanding the fundamental 1:1 complex formation.

For instance, potentiometric studies of the complexation of Cu(II) with 2-aminopyridine (B139424) have determined the stepwise formation constants. The 1:1 complex, [Cu(2-aminopyridine)]²⁺, is the first species to form in significant amounts in the acidic to neutral pH range ijcce.ac.ir. The high stability of this 1:1 complex highlights the strong affinity of the Cu(II) ion for the pyridine nitrogen donor ijcce.ac.ir.

Kinetic investigations using techniques like the temperature-jump method on the formation of copper(II) complexes with ligands such as ethylenediamine (B42938) and bipyridyl show forward rate constants for the 1:1 complex formation in the range of 10⁸ to 10⁹ M⁻¹s⁻¹ researchgate.net. These values are indicative of a very low activation barrier for the substitution of a water molecule by the incoming nitrogen ligand.

The table below summarizes the thermodynamic data for the formation of 1:1 complexes between Copper(II) and various pyridine-based ligands, illustrating the stability of the initial complex formed.

Thermodynamic Data for the Formation of 1:1 Cu(II)-Pyridine Derivative Complexes
Ligandlog K₁ConditionsReference
2-Aminopyridine8.610.1 M KCl, 25 °C ijcce.ac.ir
Pyridine-2,6-diamidoxime (as M(H₂L)²⁺)5.430.1 M NaCl, 25 °C researchgate.net
N,N'-bis-(2-pyridylmethyl)-ethylenediamine16.530.1 M, 25 °C researchgate.net

The data clearly indicates that the formation of a 1:1 complex between a copper(II) ion and a pyridine-containing ligand is a thermodynamically favorable process, characterized by high formation constants. The investigation of these formation pathways is crucial for controlling the synthesis of specific copper-pyridine complexes and for understanding their subsequent reactivity.

Fundamental Principles of Coordination Chemistry in Copper Pyridine 1/1 Systems

Coordination Geometries and Ligand Binding Modes

The copper ion, particularly Cu(II), is known for its flexible coordination sphere, accommodating various geometries. In complexes with pyridine (B92270) and its derivatives, several coordination geometries are prevalent, influenced by factors such as the metal-to-ligand ratio, the presence of other ligands or counter-ions, and the solvent used during synthesis. tandfonline.comscirp.org

Pyridine typically acts as a monodentate ligand, coordinating to the copper center through the lone pair of electrons on its nitrogen atom. jscimedcentral.comrsc.org This nitrogen atom is an L-type ligand, readily binding to metal centers. core.ac.uk In more complex scenarios involving substituted pyridine ligands, bidentate or even tridentate coordination can occur, leading to the formation of chelate rings. tandfonline.comrsc.org For example, pyridine-2,6-dicarboxylate (B1240393) can act as a tridentate ligand, binding through the nitrogen atom and the oxygen atoms of the two carboxylate groups. tandfonline.com

Coordination GeometryDescriptionExample Complex TypeReference
Square PlanarThe copper ion is coordinated to four ligands in the same plane. Often distorted.trans-[CuCl2(etpy)2], [Cu(NC5H5)4]2+ acs.orgrsc.org
TetrahedralThe copper ion is at the center of a tetrahedron formed by four ligands. Often exhibits significant distortion due to the Jahn-Teller effect.[(sub-py)2CuX2] (where sub-py is a substituted pyridine) up.ac.za
Square PyramidalThe copper ion is coordinated to five ligands, with four in a plane and one above. The geometry can be assessed by the Addison parameter (τ), where τ = 0 for a perfect square pyramid.[Cu(NO3)2(py-2metz)(H2O)] tandfonline.comrsc.org
OctahedralThe copper ion is coordinated to six ligands. This geometry is often elongated due to the Jahn-Teller effect.[Cu(py-2tz)(H2O)3]NO3 rsc.orgrsc.org

Electronic Configuration and Its Influence on Coordination Properties

The coordination properties of copper are heavily influenced by its electronic configuration, which differs for its common oxidation states, +1 and +2.

Copper(I)-Pyridine: Copper(I) has a d¹⁰ electronic configuration. jscimedcentral.com With a completely filled d-orbital, it does not exhibit Jahn-Teller distortion. Cu(I) complexes are often found in two-coordinate linear or four-coordinate tetrahedral geometries. jscimedcentral.comresearchgate.net

Copper(II)-Pyridine: Copper(II) possesses a d⁹ electronic configuration with a single unpaired electron. jscimedcentral.com This configuration in a non-linear geometry (like octahedral or tetrahedral) results in an electronically degenerate state, which is unstable. To remove this degeneracy and achieve a lower energy state, the complex undergoes a geometric distortion known as the Jahn-Teller effect. up.ac.zacore.ac.uk This effect is why many Cu(II) complexes exhibit distorted geometries, such as elongated octahedra or distorted tetrahedra, rather than perfect, symmetrical structures. core.ac.ukrsc.org The unpaired electron also makes Cu(II) complexes paramagnetic. jscimedcentral.com The d⁹ configuration allows for d-d electronic transitions, which are responsible for the characteristic colors of most Cu(II) compounds. jscimedcentral.com

The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution. jscimedcentral.com The electronic interaction between the copper ion and the pyridine ligand can be further studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which provides insight into the orbital containing the unpaired electron and the nature of the metal-ligand bonding. acs.orgrsc.org

Comparative Analysis with Analogous Copper-Amine (e.g., Copper-Ammonia) Systems

Comparing copper-pyridine and copper-ammonia complexes reveals key differences and similarities in their coordination chemistry, stemming from the distinct properties of the pyridine and ammonia (B1221849) ligands.

While both pyridine and ammonia are nitrogen-donor ligands, pyridine is an aromatic heterocycle, whereas ammonia (NH₃) is a simple inorganic molecule. core.ac.uk This difference affects their bonding characteristics. Theoretical studies have shown that for Cu(II) complexes, four-coordinate species are generally the most stable for both ammonia and water ligands. researchgate.net In contrast, Cu(I) complexes show a strong preference for two-coordinate linear structures with both ammonia and water. researchgate.net

A key point of comparison is the metal-ligand bond strength and length. In the gas phase, the Cu⁺–N stretching frequency for the copper-pyridine (1/1) complex ion is 275 cm⁻¹, which is lower than the symmetric stretching frequency of 436 cm⁻¹ observed for the [Cu(NH₃)₂]⁺ complex ion. researchgate.netresearchgate.net This suggests a stronger metal-ligand bond in the diammonia complex. The dissociation energy for the process Cu(NH₃)₂⁺ → CuNH₃⁺ + NH₃ has been determined to be 11 kcal/mol. researchgate.netresearchgate.net

PropertyCopper-Pyridine SystemCopper-Ammonia SystemReference
Ligand TypeAromatic N-heterocycleSimple inorganic molecule core.ac.uk
Cu(I) Coordination PreferenceTypically two-coordinate (linear) or four-coordinate (tetrahedral)Prefers two-coordinate (linear) structures jscimedcentral.comresearchgate.net
Cu(II) Coordination PreferenceFour, five, or six-coordinate; often distorted (square planar, square pyramidal, octahedral)Typically four-coordinate (square planar) or six-coordinate (octahedral) core.ac.ukresearchgate.net
Metal-Ligand Stretching Frequency (Cationic Complex)Cu⁺-N: 275 cm⁻¹ (for 1:1 complex)Cu⁺-(NH₃)₂ symmetric stretch: 436 cm⁻¹ researchgate.netresearchgate.net
Adiabatic Ionization Potential5.418 eV (for 1:1 complex)29,532 cm⁻¹ (3.66 eV) (for Cu(NH₃)₂) researchgate.netresearchgate.net

Metal-Ligand Bond Characterization (e.g., Cu-N Bond)

The bond between the copper center and the nitrogen atom of the pyridine ligand is a classic example of a coordinate covalent bond. Its characteristics, such as bond length and vibrational frequency, have been extensively studied to understand the nature of this interaction.

The Cu–N bond length in copper-pyridine complexes varies depending on the coordination number, the oxidation state of copper, and the presence of other ligands. In square planar Cu(II) complexes with pyridine-based ligands, Cu–N bond distances typically range from 1.96 Å to 2.04 Å. iucr.orgmdpi.com For example, in a series of mononuclear Cu(II) complexes with substituted pyridine-alkoxide ligands, the Cu–N bond distances were found to be in the range of 1.9598(12) Å to 1.980(3) Å. mdpi.com In five-coordinate, square-pyramidal Cu(II) complexes, the equatorial Cu–N bond lengths are comparable, generally falling between 1.93 Å and 2.08 Å. mdpi.com

Vibrational spectroscopy provides further insight into the Cu-N bond. The Cu–N stretching frequency is a direct probe of the bond's strength. For the neutral copper-pyridine (1/1) complex in the gas phase, the Cu–N stretching frequency has been measured at 195 cm⁻¹. researchgate.netresearchgate.net Upon ionization to form the [Cu(py)]⁺ cation, this frequency increases significantly to 275 cm⁻¹, indicating a substantial strengthening of the Cu-N bond. researchgate.netresearchgate.net This strengthening is attributed to the removal of an electron from an anti-bonding orbital or changes in hybridization upon ionization.

Furthermore, studies have shown that substituents on the pyridine ring can influence the nature of not only the Cu-N bond but also the bonds to other ligands in the complex, suggesting a delocalized electronic system. researchgate.net

Complex Type/SpeciesCu-N Bond Length (Å)Coordination EnvironmentReference
Mononuclear Cu(II) Pyridine-Alkoxide Complexes1.9598 - 1.980Square Planar mdpi.com
Cu(II) Complexes with Pyridine-Amides1.93 - 2.08Equatorial bond in Square Pyramidal/Octahedral mdpi.com
[Cu(C₂H₃O₂)₂(C₂₀H₁₈N₄)]~2.04 (avg. Cu-Npyridine)Distorted Square Planar iucr.org
(sqONO)Cu(py) / (sqONO)Cu(py)₂Shorter in 4-coordinate vs. 5-coordinate complexesSquare Planar / Square Pyramidal acs.org

Mechanistic Insights into Reactivity and Catalysis Involving Copper Pyridine 1/1

Redox Behavior and Electron Transfer Pathways in Copper-Pyridine (1/1) Systems

The catalytic prowess of copper complexes is intrinsically linked to the facile cycling between its Cu(II) and Cu(I) oxidation states. This redox activity is central to its ability to mediate a wide array of chemical reactions.

Investigation of Cu(II)/Cu(I) Redox Cycling

The redox potential of the Cu(II)/Cu(I) couple is a critical parameter that dictates the thermodynamic feasibility of electron transfer processes. The coordination environment around the copper center, including the presence of pyridine (B92270) ligands, significantly influences this potential. For instance, pyridine can lower the Cu(II)/Cu(I) potential, thereby facilitating the oxidation of Cu(I) by oxidants like molecular oxygen. nih.gov This effect is crucial in catalytic cycles where the re-oxidation of Cu(I) to Cu(II) is a key step. nih.gov

The kinetics of electron transfer in copper-pyridine systems can be complex, sometimes involving structural rearrangements prior to the electron transfer event, a phenomenon known as "gated" electron transfer. researchgate.net The self-exchange rate constants for Cu(II)/Cu(I) couples, which quantify the rate of electron transfer between the two oxidation states, are highly dependent on the ligand architecture. researchgate.netresearchgate.net For some copper polypyridine complexes, these rates can be quite rapid, on the order of 10^5 to 10^6 M⁻¹s⁻¹. researchgate.net

Table 1: Redox Potentials of Selected Copper-Pyridine and Related Complexes

Complex/SystemRedox CouplePotential (V vs. Ag/AgNO₃)Reference
CuTPACu(II)/Cu(I)-0.34 acs.org
[Cu(Ph₁TPA)]²⁺Cu(II)/Cu(I)-0.28 acs.org
[Cu(Ph₂TPA)]²⁺Cu(II)/Cu(I)-0.16 acs.org
[Cu(Ph₃TPA)]²⁺Cu(II)/Cu(I)-0.04 acs.org

This table illustrates how systematic modification of the pyridine ligand framework can tune the redox potential of the copper center.

Role in the Activation of Small Molecules (e.g., H₂O₂ Activation)

Copper-pyridine complexes are adept at activating small molecules, most notably hydrogen peroxide (H₂O₂). This activation is a cornerstone of their application in oxidation catalysis and advanced oxidation processes for environmental remediation. The interaction of a Cu(II)-pyridine complex with H₂O₂ can lead to the formation of a copper(II)-hydroperoxo intermediate. acs.orgresearchgate.net This intermediate is a key species that can subsequently decompose to generate highly reactive oxygen species.

The mechanism of H₂O₂ activation can proceed through a Fenton-like reaction, where Cu(I) reacts with H₂O₂ to produce a hydroxyl radical (•OH) and a Cu(II)-hydroxide species. researchgate.net In some systems, the catalytic cycle involves the initial formation of a Cu(II)-hydroperoxide complex, which is considered the active form of the catalyst. researchgate.net The pH of the reaction medium can significantly influence the speciation of the copper complex and, consequently, the rate of H₂O₂ activation and the production of hydroxyl radicals. researchgate.net For example, in some copper/amino acid/H₂O₂ systems, the production of hydroxyl radicals is favored in alkaline solutions. researchgate.net

Generation and Characterization of Reactive Intermediates

The catalytic activity of copper-pyridine systems often involves the in-situ generation of highly reactive species that are the true workhorses of the chemical transformation.

Formation of Reactive Oxygen Species (e.g., O₂•⁻, OH•)

In the presence of an oxygen source, such as O₂ or H₂O₂, and often a reducing agent, copper-pyridine complexes can catalyze the formation of reactive oxygen species (ROS). These include the superoxide (B77818) radical anion (O₂•⁻) and the highly reactive hydroxyl radical (•OH). researchgate.netresearchgate.netnih.gov The generation of these species is often a result of the redox cycling of the copper center. For instance, the reduction of Cu(II) to Cu(I) can be followed by the reaction of Cu(I) with O₂ to produce superoxide. researchgate.net

The involvement of hydroxyl radicals in reactions catalyzed by copper-pyridine/H₂O₂ systems has been confirmed using radical scavengers. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique used to detect and characterize these transient radical species. researchgate.netnih.gov Studies have shown that under certain conditions, copper oxide nanoparticles, which can be considered a source of copper ions, generate hydroxyl radicals as the main ROS in the presence of hydrogen peroxide. nih.gov

Catalytic Reaction Mechanisms and Active Site Probing

The versatility of copper-pyridine catalysts extends to electrocatalytic transformations, where the driving force for the reaction is provided by an external electrical potential.

Electrocatalytic Transformations Mediated by Copper Centers

Copper-pyridine and related polypyridyl complexes have emerged as promising electrocatalysts for a variety of important reactions, including water oxidation. nih.govmdpi.comacs.org In these systems, the copper center is repeatedly oxidized and reduced at the electrode surface, facilitating the catalytic cycle. The mechanism of these transformations often involves the formation of high-valent copper-oxo or copper-oxyl species as key intermediates. nih.gov

The ligand framework plays a crucial role in stabilizing these reactive intermediates and tuning the catalytic activity. For instance, in electrocatalytic water oxidation, the coordination environment can influence the overpotential required for the reaction and the turnover frequency. acs.org Mechanistic studies, often employing techniques like cyclic voltammetry and spectroelectrochemistry, provide insights into the elementary steps of the catalytic cycle, including proton-coupled electron transfer (PCET) processes. mdpi.comrsc.org The accessibility of the copper active site and the local environment can significantly impact the catalytic reactivity and selectivity. nih.govacs.org

Understanding Reaction Stoichiometries and Turnover Cycles

The stoichiometry of the reactants and the catalyst can significantly impact the reaction pathway. For example, in some aerobic oxidation reactions, a second-order dependence on the copper concentration suggests a bimetallic pathway for the reaction with oxygen. nih.govrsc.orgrsc.org This implies that two copper centers are involved in the turnover-limiting step.

Stoichiometric studies, where the catalyst is used in a stoichiometric amount relative to the reactants, are crucial for elucidating individual steps of the catalytic cycle that may not be observable under catalytic conditions. For example, in Cu(II)-promoted N-N coupling, stoichiometric reactions under anaerobic conditions have been used to probe the bond-forming step directly, which is otherwise masked by the slower aerobic oxidation of the Cu(I) catalyst under catalytic conditions. nih.gov

The interplay between the copper catalyst, ligands like pyridine, substrates, and oxidants follows a carefully orchestrated sequence of events in a catalytic cycle. A generalized "oxidase"-type mechanism is often proposed for copper-catalyzed aerobic oxidations. nih.govrsc.orgrsc.org This mechanism consists of two main half-reactions: the oxidation of the Cu(I) catalyst by an oxidant (like O2) to regenerate the active Cu(II) species, and the subsequent reaction of the Cu(II) species with the substrate to form the product, which reduces the copper back to Cu(I).

The table below summarizes key stoichiometric ratios and turnover-limiting steps observed in various copper-pyridine (1/1) catalyzed reactions, based on detailed research findings.

Reaction Type Key Stoichiometric Ratios Turnover-Limiting Step Role of Pyridine
Aerobic N-N Coupling nih.govrsc.orgrsc.org2:1 Product:O₂; 1:2 Product:Cu(II); 4:1 Cu(I):O₂Oxidation of Cu(I) by O₂Accelerates the rate of Cu(I) oxidation
Eglinton Oxidative Homocoupling ub.edu1:1 Methanolic pyridine mixture (solvent)Alkyne deprotonationActs as a base and ligand
Benzylic Oxygenation uantwerpen.beVariable, depends on O₂ mass transferO₂ mass transfer at high substrate/acid concentrationsLigand, influences the structure of copper species
Hydroboration of Alkenes acs.orgNot explicitly defined for Cu-pyridineBorylation of phenethylcopper complex with pinacolboraneNot the primary ligand in this specific system

It is important to note that the term "turnover number" (TON) quantifies the maximum number of substrate molecules that a single catalyst molecule can convert into product before becoming deactivated. acs.org Similarly, the "turnover frequency" (TOF) is the rate of this conversion. acs.orgosti.gov These metrics are crucial for evaluating the efficiency and longevity of a catalyst under specific reaction conditions.

Emerging Research Directions and Advanced Methodological Development for Copper Pyridine 1/1

Advancements in Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopy has become a critical tool for understanding the transient nature of copper-pyridine complexes. These methods allow researchers to observe the fleeting intermediate states and structural dynamics that govern photochemical and photophysical processes.

Recent studies have utilized femtosecond transient absorption spectroscopy to probe the excited-state dynamics of copper(I) and copper(II) complexes. rsc.orgacs.org For instance, in copper(I) bis-diimine complexes, photoexcitation leads to a metal-to-ligand charge transfer (MLCT) state. This is often followed by a structural "flattening" distortion of the complex from a tetrahedral-like geometry. acs.org Time-resolved techniques have been able to track these ultrafast changes, providing crucial information on the timescales of these processes. acs.orgresearchgate.net

X-ray transient absorption spectroscopy (XTAS) offers an element-specific view of these dynamics, allowing researchers to focus on the copper center without interference from ligand-based transitions. royalsocietypublishing.org This has been particularly useful in characterizing the structural changes around the copper ion in the excited state. researchgate.net Furthermore, time-resolved infrared (TRIR) and luminescence spectroscopy have provided complementary data on the vibrational and emissive properties of these transient species. researchgate.netrsc.org

These advanced spectroscopic methods are essential for designing new copper-pyridine complexes with tailored photophysical properties for applications in areas like photocatalysis and light-emitting devices. researchgate.nettandfonline.com

Integration into Advanced Materials and Hybrid Systems

Copper-pyridine units are being increasingly integrated as building blocks into more complex materials, such as metal-organic frameworks (MOFs), coordination polymers, and other hybrid systems. This integration can lead to materials with novel and enhanced properties.

Metal-Organic Frameworks (MOFs): Copper-pyridine complexes have been used to construct MOFs with applications in catalysis and materials science. nih.govmdpi.com For example, a copper(II)-MOF containing glutarate and 4,4'-azopyridine has demonstrated antifungal activity. mdpi.com In some cases, copper complexes are incorporated into existing MOF structures, like UiO-66-NH2, to create new heterogeneous catalysts. nih.gov The porous nature of MOFs allows for the encapsulation of guest molecules, and the copper-pyridine sites can act as active centers for catalytic reactions.

Coordination Polymers: The self-assembly of copper ions with pyridine-based ligands can form one-, two-, or three-dimensional coordination polymers. nih.govresearchgate.net The structure and properties of these polymers can be tuned by modifying the pyridine (B92270) ligand or the counter-ions. nih.govdiva-portal.org These materials are being explored for their magnetic, luminescent, and catalytic properties. tandfonline.comnih.gov

Hybrid Systems: Copper-pyridine complexes have also been incorporated into hybrid systems. For instance, they have been used in conjunction with polyoxometalates (POMs) to create frameworks with enhanced proton conductivity, which is relevant for fuel cell applications. rsc.org The synergy between the copper-pyridine component and the other materials in the hybrid system can lead to improved performance and new functionalities.

The table below summarizes some examples of advanced materials incorporating copper-pyridine complexes.

Material TypeLigands/ComponentsApplication/Property
Metal-Organic Framework (MOF)Copper(II), glutarate, 4,4'-azopyridineAntifungal activity mdpi.com
Heterogeneous CatalystUiO-66-NH2, copper complexSynthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles nih.gov
Coordination PolymerCopper(II), 2-pyridyl oximes, 1,3,5-benzenetricarboxylic acidMagnetic properties nih.gov
Proton-Conducting FrameworkCopper-bipyridine complexes, Polyoxometalates (POMs)Proton conductivity for fuel cells rsc.org

Novel Computational Algorithms for Complex Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying copper-pyridine complexes. scielo.org.conih.gov Advanced algorithms and theoretical models are providing deeper insights into their electronic structure, bonding, and reactivity, which are often difficult to probe experimentally.

Recent DFT studies have been used to:

Predict Molecular Geometries: DFT calculations can accurately predict the three-dimensional structures of copper-pyridine complexes, which have been shown to correlate well with experimental data from X-ray crystallography. researchgate.netscielo.org.co

Analyze Electronic Structure: Methods like Natural Population Analysis and Frontier Molecular Orbital (FMO) analysis help in understanding the distribution of electrons and identifying the sites most susceptible to electrophilic or nucleophilic attack. researchgate.net

Simulate Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to calculate and interpret UV-vis absorption spectra, helping to assign electronic transitions. researchgate.netmdpi.com

Investigate Reaction Mechanisms: Computational models can elucidate the step-by-step pathways of catalytic reactions involving copper-pyridine complexes, providing insights that can guide the design of more efficient catalysts. rsc.org

The development of more sophisticated computational methods, including ab initio techniques, allows for the study of complex phenomena such as the magnetic exchange interactions between copper centers and radical ligands. nih.gov These theoretical advancements are crucial for the rational design of new copper-pyridine systems with desired properties.

Exploration of New Reactivity Manifolds and Substrate Scope

Research into the catalytic applications of copper-pyridine complexes is continuously expanding, with a focus on developing new types of reactions and broadening the range of molecules (substrates) that can be used.

New Reactivity: Copper-pyridine catalysts are being explored for a variety of organic transformations. For example, they have been shown to be effective in:

Aerobic Oxidation of Alcohols: Combinations of copper salts with pyridine-based ligands and nitroxyl (B88944) radicals can selectively oxidize alcohols to aldehydes and ketones. jst.go.jp

Olefin Aziridination: Copper(II) complexes with pyridyl-appended macrocyclic ligands can catalyze the transfer of a nitrene group to an olefin to form an aziridine, an important nitrogen-containing ring structure. nih.govoup.com

C-H Amination and Annulation: Copper-catalyzed C-H amination reactions provide a direct way to form carbon-nitrogen bonds, and can be used in cascade reactions to build complex heterocyclic molecules like benzimidazolones. rsc.org

CO2 Electroreduction: Copper-based pyridine complexes can act as catalysts to electrochemically reduce carbon dioxide to more valuable C2+ products. rsc.org

Expansion of Substrate Scope: A significant goal in catalysis is to develop systems that are effective for a wide range of starting materials. Recent research has focused on expanding the substrate scope of copper-pyridine catalyzed reactions. For instance, in the Hiyama coupling, which forms carbon-carbon bonds, a multi-ligand copper system has been developed to effectively couple various arylsilanes with unactivated secondary alkyl halides. rsc.org Similarly, bifunctional iminopyridine ligands have enabled the copper-catalyzed hydrogenation of α,β-unsaturated amides, a previously challenging class of substrates. acs.org

The table below highlights some recent examples of expanded reactivity and substrate scope for copper-pyridine catalysts.

Reaction TypeCatalyst SystemSubstrate Scope/Application
Aerobic Alcohol OxidationAZADO/CuCl/bpy/DMAPChemoselective oxidation of primary alcohols jst.go.jp
Olefin Aziridination[Cu(Py3S3)]2(PF6)2Aziridination of styrene (B11656) and other olefins oup.com
C-H Amination/AnnulationCu(OAc)2·H2OSynthesis of a series of benzimidazolones and benzimidazoles rsc.org
Alkyne SemihydrogenationCopper(I)/IminopyridineHydrogenation of a wide variety of functionalized alkynes acs.org
Hiyama CouplingCopper/phenanthroline/NHCCoupling of various arylsilanes with secondary alkyl halides rsc.org

This ongoing exploration of new reactions and substrates underscores the versatility and potential of copper-pyridine complexes in modern synthetic chemistry.

Q & A

Q. How to design multi-nuclear Copper-pyridine clusters for advanced magnetic or catalytic properties?

  • Methodological Answer :
  • Ligand engineering : Use bridging pyridine derivatives (e.g., 2,2'-bipyridine) to foster cluster formation .
  • Redox-tunable systems : Incorporate mixed-valence Cu(I)/Cu(II) centers via controlled oxidation .
  • In-situ XAFS/XANES : Monitor structural evolution during cluster assembly .

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